

1,2-Epoxybutane chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Epoxybutane

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **1,2-Epoxybutane**

Introduction

1,2-Epoxybutane, also known as ethyloxirane or 1,2-butylene oxide, is a versatile and highly reactive organic compound.^[1] It is a chiral epoxide that serves as a crucial intermediate and building block in a wide array of applications, from the synthesis of polymers and biodegradable plastics to the production of pharmaceuticals and agrochemicals.^{[1][2][3][4]} Its significance stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions.^{[1][5]} This guide provides a comprehensive overview of the chemical properties and reactivity of **1,2-epoxybutane**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1,2-Epoxybutane is a colorless, volatile liquid with a characteristic ethereal odor.^{[5][6][7]} It is a highly flammable substance with a low flash point.^{[8][9]} The compound is soluble in water and miscible with most organic solvents.^{[5][8][10]} Key physical and chemical properties are summarized in the table below.

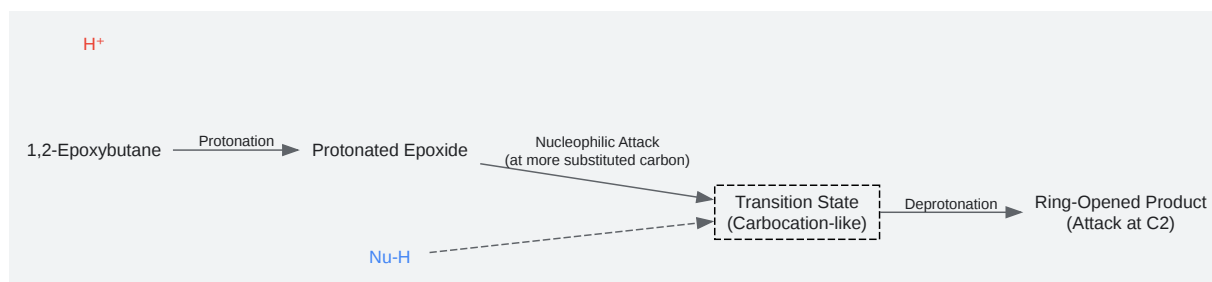
Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ O	[2]
Molar Mass	72.11 g/mol	[8]
Appearance	Colorless liquid	[2][5]
Odor	Ethereal, pungent	[6][8][10]
Density	0.829 g/mL at 25 °C	
Boiling Point	63 °C	[2]
Melting Point	-150 °C	[2]
Flash Point	-22 °C	[2][8]
Vapor Pressure	140 mmHg at 20 °C	[8]
Water Solubility	59 g/L at 20 °C	[11]
Refractive Index	n _{20/D} 1.384	
CAS Number	106-88-7	[2][8]

Reactivity and Reaction Mechanisms

The reactivity of **1,2-epoxybutane** is dominated by the high ring strain of the epoxide group, which makes it susceptible to ring-opening reactions with a wide range of nucleophiles.[1][5] These reactions can be catalyzed by either acids or bases, and the regioselectivity of the attack depends on the reaction conditions.[12][13]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[13] The nucleophile then attacks one of the carbon atoms of the epoxide ring. For an asymmetrical epoxide like **1,2-epoxybutane**, the attack preferentially occurs at the more substituted carbon atom.[12] This is because the transition state has a significant carbocation-like character, which is stabilized by the alkyl group on the secondary carbon.[13] For example, the reaction of **1,2-epoxybutane** with an acid in the presence of methanol yields 1-methoxy-2-butanol as the major product.[12]

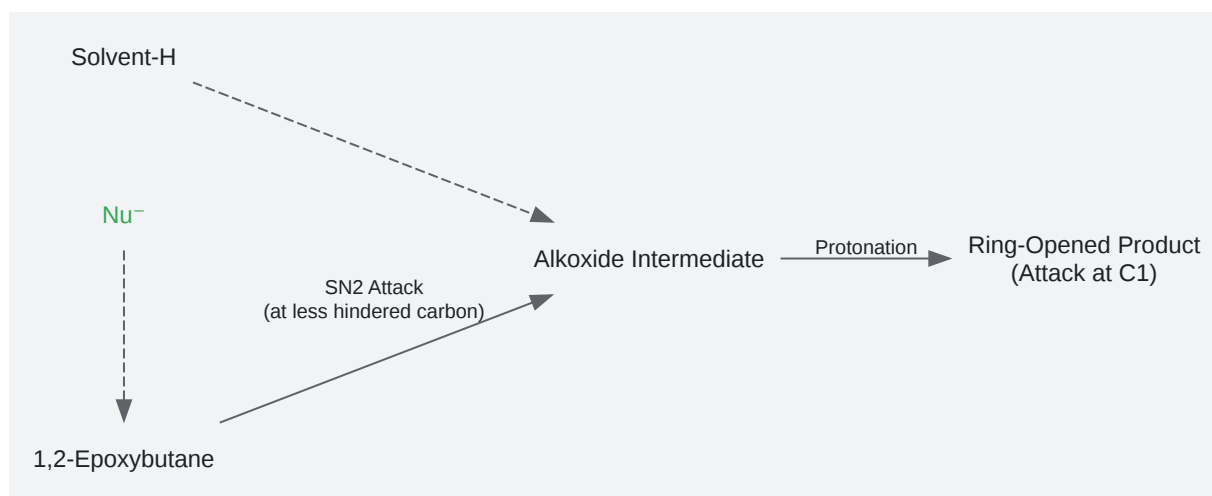


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Figure 1: Acid-Catalyzed Ring-Opening of **1,2-Epoxybutane**.

Base-Catalyzed Ring-Opening

In the presence of a strong base or nucleophile, the ring-opening of **1,2-epoxybutane** proceeds via an S_N2 mechanism.^[13] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring. In this case, the attack occurs at the less sterically hindered carbon atom, which is the primary carbon in **1,2-epoxybutane**.^[13] For instance, the reaction with sodium ethoxide in ethanol would yield 1-ethoxy-2-butanol.^[13]



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Figure 2: Base-Catalyzed Ring-Opening of **1,2-Epoxybutane**.

Polymerization

1,2-Epoxybutane can undergo ring-opening polymerization to form poly(butylene oxide).^[14]^[15] This polymerization can be initiated by acids, bases, or organometallic catalysts.^[7]^[14] The reaction can be violent and exothermic, especially in the presence of catalysts or when heated.^[7] The properties of the resulting polymer, such as its molecular weight and water solubility, can be controlled by the choice of initiator and reaction conditions.^[7]^[14] Anionic ring-opening polymerization, for example, initiated by a secondary amide in the presence of a phosphazene base, can proceed in a controlled manner to produce polymers with a narrow molar mass distribution.^[14]^[15]

Experimental Protocols

Synthesis of 1,2-Epoxybutane via Catalytic Oxidation of 1-Butene

This protocol describes a method for the synthesis of **1,2-epoxybutane** from 1-butene using hydrogen peroxide as the oxidizing agent and a phosphotungstic acid catalyst.^[16]

Materials:

- 1-Butene
- 50% Hydrogen peroxide (H₂O₂)
- Toluene
- Tributyl phosphate
- Phosphotungstic acid catalyst

Procedure:

- Prepare the working fluid by mixing toluene, tributyl phosphate, and 50% hydrogen peroxide in a molar ratio of 1:0.8:1.5. Dehydrate the mixture under reduced pressure.
- Charge the working fluid and 1-butene into a suitable reactor. The molar ratio of 1-butene to 50% hydrogen peroxide should be 3:1.

- Add the phosphotungstic acid catalyst to the reactor. The catalyst concentration should be 2.0% relative to the working fluid.
- Carry out the reaction at a temperature of 70°C and a pressure of 0.5 MPa for 5 hours.
- After the reaction is complete, cool the reactor and carefully vent any excess pressure.
- The product, **1,2-epoxybutane**, can be isolated and purified from the reaction mixture by chromatography.^[16] The reported yield of **1,2-epoxybutane** based on hydrogen peroxide is 96.8%, with a selectivity of 99.6%.^[16]

Anionic Ring-Opening Polymerization of 1,2-Epoxybutane

The following is a representative protocol for the anionic ring-opening polymerization of **1,2-epoxybutane** initiated by N-methylbenzamide and a phosphazene base.^[14]

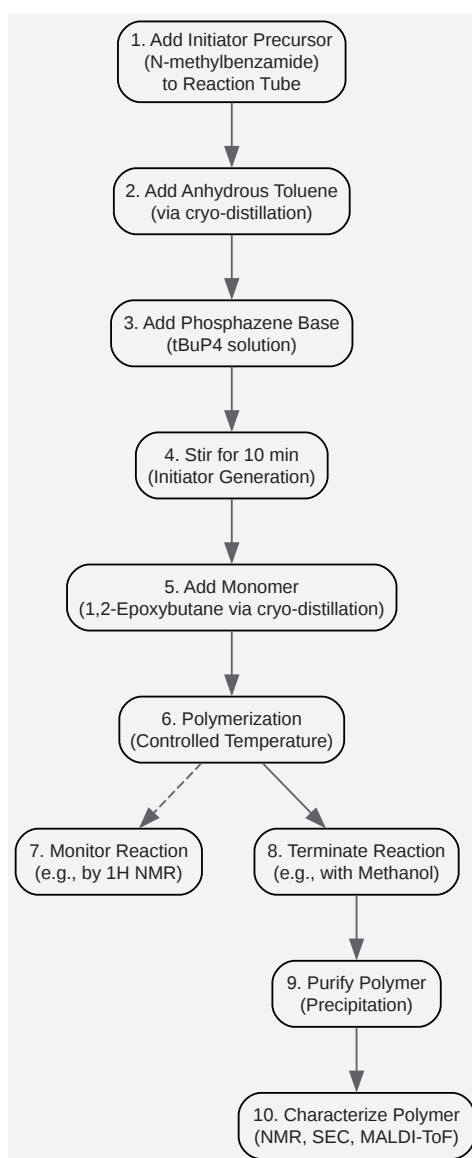
Materials:

- **1,2-Epoxybutane**, freshly distilled
- N-methylbenzamide (initiator precursor)
- tBuP₄ phosphazene base solution
- Toluene, anhydrous

Procedure:

- In a glovebox under an argon atmosphere, add N-methylbenzamide (e.g., 20 mg, 0.148 mmol) to a polymerization tube fitted with a Rotaflo stopcock.
- Under a secondary vacuum, cryo-distill a specific volume of toluene (e.g., 2.0 mL) into the reaction flask.
- Add the tBuP₄ solution (e.g., 185 µL) using a microsyringe and stir the mixture at room temperature for 10 minutes to generate the initiator.

- Cryo-distill a specific volume of **1,2-epoxybutane** (e.g., 0.96 mL) into the reaction flask.
- Allow the reaction to proceed at a controlled temperature (e.g., 25°C). The progress of the polymerization can be monitored by techniques such as ^1H NMR.
- Upon completion, the polymerization can be terminated by the addition of a proton source, such as methanol.
- The resulting polymer can be purified by precipitation in a non-solvent and characterized by NMR, size-exclusion chromatography (SEC), and MALDI-ToF mass spectrometry.^[14]



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Figure 3: General Workflow for Anionic Polymerization of **1,2-Epoxybutane**.

Safety and Handling

1,2-Epoxybutane is a highly flammable and reactive compound that poses several health hazards.^{[9][17]} It is classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.^[9] Prolonged or repeated exposure may lead to respiratory irritation, skin irritation, and potential damage to the central nervous system.^[9] It is also suspected of being a carcinogen.^{[8][17]}

Handling Precautions:

- Work in a well-ventilated area, preferably under a fume hood.^[18]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^{[9][18]}
- Keep away from heat, sparks, open flames, and other ignition sources.^[17]
- Ground and bond containers and receiving equipment to prevent static discharge.^[17]
- Avoid contact with skin, eyes, and clothing.^[18]

Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.^{[7][18]}
- Keep containers tightly closed.^[17]
- Store in a designated flammable liquid storage cabinet.^[9]

In case of a spill, it should be contained and cleaned up using absorbent materials, following proper waste disposal procedures.^[18] Emergency preparedness, including an established response plan for accidental releases or exposures, is crucial.^[9]

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- To cite this document: BenchChem. [1,2-Epoxybutane chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156178#1-2-epoxybutane-chemical-properties-and-reactivity]

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